N-{[4-(2,3-Dimethylphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
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Overview
Description
N-{[4-(2,3-Dimethylphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,3-Dimethylphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the sulfanyl group, and subsequent coupling with the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with emphasis on minimizing waste and energy consumption. Advanced purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,3-Dimethylphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the benzamide moiety produces amines.
Scientific Research Applications
N-{[4-(2,3-Dimethylphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(2,3-Dimethylphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(2,3-Dimethylphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide: shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.
Uniqueness
- The unique combination of the triazole ring, sulfanyl group, and benzamide moiety in This compound imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H27N5O2S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C27H27N5O2S/c1-18-9-7-13-22(15-18)29-25(33)17-35-27-31-30-24(16-28-26(34)21-11-5-4-6-12-21)32(27)23-14-8-10-19(2)20(23)3/h4-15H,16-17H2,1-3H3,(H,28,34)(H,29,33) |
InChI Key |
RDYPZFYSKONHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3C)C)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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